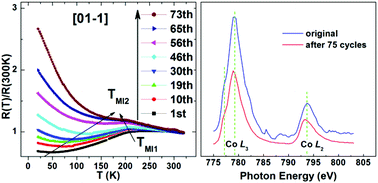Oxygen defect engineering by the current effect assisted with temperature cycling in a perovskite-type La0.7Sr0.3CoO3 film†
Nanoscale Pub Date: 2017-08-07 DOI: 10.1039/C7NR03162A
Abstract
Introducing and modulating the oxygen deficiency concentration have been received as an effective way to obtain high catalytic activity in perovskite oxides. However, it is difficult to control the oxygen vacancy in conventional oxygen defect engineering due to harsh reaction conditions at elevated temperatures and the reducing atmosphere, which make it impractical for many technological applications. Herein, we report a new approach to oxygen defect engineering based on the combination of the current effect and temperature cycling at low temperature. Our investigations revealed that the electrical conductivity of the (011)-La0.7Sr0.3CoO3/PMN-PT film changes continuously from metallicity to insulativity under repeated transport measurements below room temperature, which indicates the transformation of the Co4+ state to Co3+ in the film. Further experiments and analysis revealed that oxygen vacancies can be well regulated by the combined current effect and temperature cycling in repeated measurements, which results in a decrease of Co4+/Co3+ and thus the remarkable variation of conductive properties of the film. Our work provides a simple and highly efficient method to engineer oxygen vacancies in perovskite-type oxides and brings new opportunities in designing high-efficiency oxidation catalysts.


Recommended Literature
- [1] Front cover
- [2] Contents list
- [3] Nucleophilic reactions of charge delocalised carotenoid mono- and dications†
- [4] N–H activation of hydrazines by a heterobimetallic Zr–Co complex: promotion of one-electron chemistry at Zr†‡
- [5] Hydroxyapatite-supported palladium (0) as a highly efficient catalyst for the Suzuki coupling and aerobic oxidation of benzyl alcohols in water
- [6] Strategy to introduce an hydroxyapatite–keratin nanocomposite into a fibrous membrane for bone tissue engineering†
- [7] Lead encapsulation by a golden clamp through multiple electrostatic, metallophilic, hydrogen bonding and weak interactions†
- [8] Thioglycoligation of aromatic thiols using a natural glucuronide donor†
- [9] Germanium–tin alloy nanocrystals for high-performance lithium ion batteries†
- [10] Front cover

Journal Name:Nanoscale
Research Products
-
CAS no.: 15366-08-2
-
CAS no.: 138667-25-1
-
CAS no.: 115648-90-3









